Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate
Overview
Description
“Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate” is a chemical compound . It is also known as "5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester" . The compound has a molecular weight of 252.27 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Transformations
Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound structurally related to Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate, has been synthesized from glycine methyl ester hydrochloride and subjected to various acid-catalyzed reactions, yielding substitution products and fused heterocyclic compounds like pyridones, pyrimidones, and pyranones. This showcases its utility in synthesizing complex organic compounds (Baš et al., 2001).
Precursor in Synthesis
The compound (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, closely related to the target compound, was synthesized and hydrogenated to obtain a precursor of trans-4-methylproline, demonstrating its role in the synthesis of complex amino acids (Nevalainen & Koskinen, 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUQPSJRUYRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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